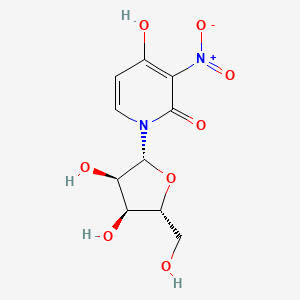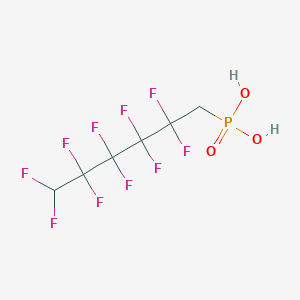
(2,2,3,3,4,4,5,5,6,6-Decafluorohexyl)phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,2,3,3,4,4,5,5,6,6-Decafluorohexyl)phosphonic acid is a fluorinated organophosphorus compound. It is characterized by the presence of ten fluorine atoms attached to a hexyl chain, which is bonded to a phosphonic acid group. This compound is of interest due to its unique chemical properties, including high thermal stability and resistance to chemical degradation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,3,3,4,4,5,5,6,6-Decafluorohexyl)phosphonic acid typically involves the reaction of a fluorinated hexyl compound with a phosphonic acid derivative. One common method is the reaction of 1-bromo-2,2,3,3,4,4,5,5,6,6-decafluorohexane with triethyl phosphite, followed by hydrolysis to yield the phosphonic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings, but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(2,2,3,3,4,4,5,5,6,6-Decafluorohexyl)phosphonic acid can undergo various chemical reactions, including:
Oxidation: The phosphonic acid group can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often require strong bases or nucleophiles.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted fluorinated compounds.
Applications De Recherche Scientifique
(2,2,3,3,4,4,5,5,6,6-Decafluorohexyl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of fluorinated compounds and as a catalyst in various chemical reactions.
Biology: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Medicine: Explored for its potential in imaging and diagnostic applications.
Industry: Utilized in the production of high-performance materials, including coatings and polymers, due to its thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of (2,2,3,3,4,4,5,5,6,6-Decafluorohexyl)phosphonic acid involves its interaction with molecular targets through its phosphonic acid group. This group can form strong bonds with metal ions and other electrophilic species, making it useful in catalysis and as a ligand in coordination chemistry. The fluorinated hexyl chain contributes to the compound’s hydrophobicity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2,2,3,3,4,4,5,5,6,6-Decafluoroheptanoic acid): Similar in structure but with a carboxylic acid group instead of a phosphonic acid group.
(2,2,3,3,4,4,5,5,6,6-Decafluorobiphenyl): Contains a biphenyl structure with similar fluorination.
Uniqueness
(2,2,3,3,4,4,5,5,6,6-Decafluorohexyl)phosphonic acid is unique due to its combination of a highly fluorinated hexyl chain and a phosphonic acid group. This combination imparts both high stability and reactivity, making it valuable in various applications where other similar compounds may not perform as well.
Propriétés
Numéro CAS |
113933-95-2 |
|---|---|
Formule moléculaire |
C6H5F10O3P |
Poids moléculaire |
346.06 g/mol |
Nom IUPAC |
2,2,3,3,4,4,5,5,6,6-decafluorohexylphosphonic acid |
InChI |
InChI=1S/C6H5F10O3P/c7-2(8)4(11,12)6(15,16)5(13,14)3(9,10)1-20(17,18)19/h2H,1H2,(H2,17,18,19) |
Clé InChI |
SAPCVXPHUTVQEM-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)P(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Dipropylamino)methyl]-3-pentadecylphenol](/img/structure/B14287728.png)
![5,5-Dimethyl-2-[(phenylsulfanyl)methyl]cyclohex-2-en-1-ol](/img/structure/B14287736.png)
![N-Methyl-N-phenyl-N'-[(1,2,5-thiadiazol-3-yl)methyl]urea](/img/structure/B14287741.png)
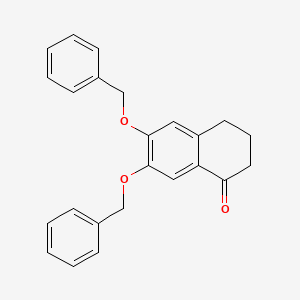
![1-{2-[3-(Ethenesulfonyl)-4-methoxyphenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14287755.png)
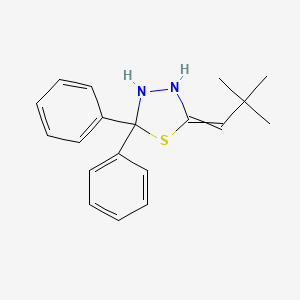
![Bis{3-[(2-cyclohexylpropan-2-yl)peroxy]-3-methylbut-1-yn-1-yl}mercury](/img/structure/B14287760.png)
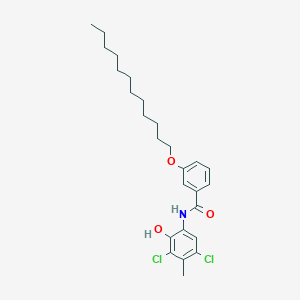
![Diethyl [2-oxo-1-(4-oxobutoxy)propyl]phosphonate](/img/structure/B14287775.png)

![2,2'-Disulfanediylbis{3,6-bis[tert-butyl(dimethyl)silyl]pyridine}](/img/structure/B14287783.png)
